molecular formula C8H8N2S B11775743 5-Methylbenzo[d]thiazol-6-amine

5-Methylbenzo[d]thiazol-6-amine

Cat. No.: B11775743
M. Wt: 164.23 g/mol
InChI Key: WODYVAQBKKLESH-UHFFFAOYSA-N
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Description

5-Methylbenzo[d]thiazol-6-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules. The compound features a benzothiazole ring with a methyl group at the 5th position and an amine group at the 6th position. This structural configuration imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylbenzo[d]thiazol-6-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with methyl-substituted benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the 2nd and 5th positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

5-Methylbenzo[d]thiazol-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 5-Methylbenzo[d]thiazol-6-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes, modulate receptor activity, or interfere with cellular pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. Molecular docking studies have shown that the compound can bind to protein receptors, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

    2-Methylbenzothiazole: Another benzothiazole derivative with a methyl group at the 2nd position.

    6-Aminobenzothiazole: A benzothiazole derivative with an amine group at the 6th position.

    Benzothiazole: The parent compound without any substituents.

Comparison: 5-Methylbenzo[d]thiazol-6-amine is unique due to the presence of both a methyl group and an amine group, which confer distinct chemical and biological properties. Compared to 2-Methylbenzothiazole, it has enhanced reactivity due to the amine group. Compared to 6-Aminobenzothiazole, the methyl group provides additional steric and electronic effects, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

5-methyl-1,3-benzothiazol-6-amine

InChI

InChI=1S/C8H8N2S/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,9H2,1H3

InChI Key

WODYVAQBKKLESH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1N)SC=N2

Origin of Product

United States

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